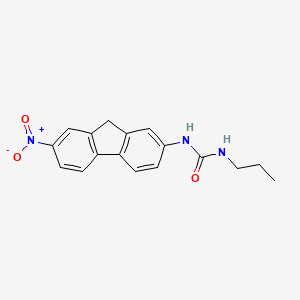

Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-

Beschreibung

Contextualization of N-Substituted Urea (B33335) Derivatives in Advanced Organic Chemistry

N-substituted urea derivatives are a significant class of organic compounds characterized by the presence of a urea functional group with one or more of its nitrogen atoms bearing an alkyl or aryl substituent. rsc.orgwikipedia.org This structural feature imparts a unique combination of properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and self-assembly processes. nih.gov The conformational preferences of N-substituted ureas are influenced by the nature of the substituents on the nitrogen atoms. nih.gov

The synthesis of N-substituted ureas is well-established in organic chemistry, with several versatile methods available. A common approach involves the reaction of an isocyanate with an amine. wikipedia.org Other methods include the use of phosgene (B1210022) or its safer equivalents, as well as rearrangements such as the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate. nih.govorganic-chemistry.org The diversity of available synthetic routes allows for the creation of a vast library of N-substituted urea derivatives with tailored electronic and steric properties. researchgate.net These compounds find wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.govthieme.de

Significance of Fluorene (B118485) and Nitrofluorene Scaffolds in Molecular Design

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in molecular design due to its rigid and planar structure, which provides a robust framework for the construction of more complex molecules. ku.ac.aeresearchgate.net Its extended π-system gives rise to interesting photophysical properties, making fluorene derivatives valuable in the development of fluorescent probes and materials for organic electronics. ku.ac.aefigshare.comresearchgate.net The C9 position of the fluorene ring is particularly amenable to substitution, allowing for the introduction of various functional groups to tune the molecule's solubility and electronic characteristics without significantly altering the core aromatic structure. researchgate.net

The introduction of a nitro group onto the fluorene scaffold, creating a nitrofluorene, significantly alters its electronic properties. The nitro group is a strong electron-withdrawing group, which can enhance the electron-accepting capabilities of the fluorene system. nih.gov This feature is particularly exploited in the design of push-pull chromophores, where the nitrofluorene acts as the electron-accepting moiety. nih.gov Such systems often exhibit interesting non-linear optical properties and can have absorption bands extending into the near-infrared region. nih.gov

Positioning of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- within Contemporary Chemical Research and its Derivative Class

Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is an unsymmetrical N,N'-disubstituted urea derivative. It integrates the hydrogen-bonding capabilities of the urea linker with the rigid, electron-deficient π-system of the 7-nitrofluorene scaffold. The propyl group attached to the other nitrogen atom provides a simple alkyl substituent. The specific linkage at the 2-position of the fluorene ring and the nitro group at the 7-position defines the specific regioisomer of this compound.

While dedicated research on this exact molecule is sparse, its structure suggests potential research avenues. The combination of a hydrogen-bonding urea moiety and a fluorescent nitrofluorene core could be explored for applications in supramolecular chemistry, such as the formation of ordered assemblies or as a component in molecular sensors. The electron-deficient nature of the nitrofluorene part could also be of interest in the context of materials science for its potential electronic properties. The synthesis would likely involve the reaction of 2-amino-7-nitrofluorene (B16417) with propyl isocyanate, or alternatively, the reaction of 2-isocyanato-7-nitrofluorene with propylamine.

Physicochemical Data of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-

| Property | Value | Source |

| Molecular Formula | C17H17N3O3 | PubChem uni.lu |

| Molecular Weight | 311.34 g/mol | PubChem uni.lu |

| XLogP3 | 3.8 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) uni.lu |

| Rotatable Bond Count | 3 | PubChem (Predicted) uni.lu |

| Monoisotopic Mass | 311.126991 g/mol | PubChem uni.lu |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73840-11-6 |

|---|---|

Molekularformel |

C17H17N3O3 |

Molekulargewicht |

311.33 g/mol |

IUPAC-Name |

1-(7-nitro-9H-fluoren-2-yl)-3-propylurea |

InChI |

InChI=1S/C17H17N3O3/c1-2-7-18-17(21)19-13-3-5-15-11(9-13)8-12-10-14(20(22)23)4-6-16(12)15/h3-6,9-10H,2,7-8H2,1H3,(H2,18,19,21) |

InChI-Schlüssel |

WIGFVWXLPMTKCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Methodological Innovations for Urea, 1 7 Nitrofluoren 2 Yl 3 Propyl and Analogues

Characterization of Synthetic Intermediates and Final Product Purity using Advanced Analytical Techniques

The rigorous characterization of the synthetic intermediates and the final product, Urea (B33335), 1-(7-nitrofluoren-2-yl)-3-propyl-, is crucial for confirming their identity, structure, and purity. This is typically achieved through a combination of spectroscopic and chromatographic methods.

A probable synthetic route would first involve the synthesis of the key intermediate, 7-nitrofluoren-2-amine. This intermediate would then be reacted with propyl isocyanate to yield the target compound. The purity and identity of both the intermediate and the final product would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Hypothetical Characterization Data for the Intermediate: 7-nitrofluoren-2-amine

The synthesis of 7-nitrofluoren-2-amine would be the initial step. Its successful synthesis and purification would be verified by the following analytical methods:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene (B118485) ring system, with shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for the carbon skeleton of the fluorene ring, with distinct chemical shifts for the carbon atoms bearing the nitro and amino groups.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, as well as the asymmetric and symmetric stretching of the N-O bonds of the nitro group. orgchemboulder.comspectroscopyonline.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 7-nitrofluoren-2-amine, confirming its elemental composition.

Interactive Table 1: Expected Analytical Data for 7-nitrofluoren-2-amine

| Analytical Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm; Amine protons (NH₂) as a broad singlet. |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons in the range of δ 110-150 ppm. |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch); ~1520 (asymmetric NO₂ stretch); ~1340 (symmetric NO₂ stretch). orgchemboulder.comspectroscopyonline.com |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 226. |

Hypothetical Characterization Data for the Final Product: Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-

Following the synthesis, the final product would be purified, likely by recrystallization or column chromatography. Advanced analytical techniques would then be employed to confirm its structure and assess its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of the final product is expected to be more complex. It would show signals for the propyl group (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen), as well as signals for the aromatic protons on the nitrofluorene ring. The two N-H protons of the urea linkage would appear as distinct signals, potentially as a triplet and a singlet, depending on coupling. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for the three carbons of the propyl group, the carbonyl carbon of the urea, and the carbons of the nitrofluorene moiety.

IR Spectroscopy: The IR spectrum would be critical in confirming the formation of the urea linkage. A strong absorption band corresponding to the C=O stretch of the urea would be expected around 1640 cm⁻¹. The N-H stretching vibrations would also be present. The characteristic nitro group absorptions would still be observed. uri.edu

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which can confirm the elemental formula of the compound (C₁₇H₁₇N₃O₃). nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further elucidate the structure. acs.orgacs.orgresearchgate.net

Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, and nitrogen in the purified sample, which should match the calculated values for the molecular formula. researchgate.net

Interactive Table 2: Expected Analytical Data for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-

| Analytical Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Propyl group signals (δ ~0.9, ~1.5, ~3.1 ppm); Aromatic protons (δ ~7.5-8.8 ppm); Urea NH protons (distinct signals, potentially δ ~6.5 and ~8.9 ppm). |

| ¹³C NMR (in DMSO-d₆) | Propyl carbons (δ ~11, ~22, ~41 ppm); Urea carbonyl (C=O) (δ ~155 ppm); Aromatic carbons (δ ~110-150 ppm). |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch); ~1640 (C=O stretch, urea); ~1520 (asymmetric NO₂ stretch); ~1345 (symmetric NO₂ stretch). |

| HRMS (ESI) | Calculated for [M+H]⁺: 312.1343; Found: 312.134x. uni.lu |

| Elemental Analysis | Calculated: C, 65.58%; H, 5.50%; N, 13.50%. Found: C, 65.x%; H, 5.x%; N, 13.x%. |

The combination of these analytical techniques would provide a comprehensive characterization of the synthetic intermediates and the final product, ensuring the structural integrity and purity of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-. The data presented in the tables are hypothetical and based on typical values for similar chemical structures, as no experimental data has been reported in the literature for this specific compound.

Exploration of Electronic Structure and Photophysical Mechanisms of Urea, 1 7 Nitrofluoren 2 Yl 3 Propyl

Investigation of Intramolecular Charge Transfer (ICT) Phenomena in Nitrofluorenyl-Urea Systems

Intramolecular Charge Transfer (ICT) is a fundamental process in donor-π-acceptor (D-π-A) molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part. beilstein-journals.orgrsc.orgrsc.org In the case of Urea (B33335), 1-(7-nitrofluoren-2-yl)-3-propyl-, the structure is designed to facilitate this process, creating a push-pull system. Such systems are of great interest for their potential applications in optoelectronics and materials science. beilstein-journals.org

Role of the Nitrofluorene Unit as an Electron Acceptor in Push-Pull Systems

The nitrofluorene moiety is a potent electron-accepting group due to the strong electron-withdrawing nature of the nitro (-NO₂) group combined with the extended π-conjugated system of the fluorene (B118485) rings. rsc.org In push-pull architectures, polynitrofluorenes are recognized for their high electron affinity, which is crucial for creating materials with pronounced ICT characteristics. researchgate.net The introduction of nitro groups into the fluorene unit enhances its ability to stabilize negative charge, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This makes the nitrofluorene unit an effective destination for electron density that is transferred from the donor portion of the molecule upon excitation. researchgate.netnih.gov This charge transfer is often manifested as an intense, broad absorption band in the visible or near-infrared region of the electromagnetic spectrum. researchgate.net

Influence of the Urea and Propyl Moieties on Electronic Delocalization

The urea linkage (-NH-CO-NH-) serves as the primary π-conjugated bridge connecting the electron-donating and electron-accepting parts of the molecule. While not as extensive a π-system as other linkers, the urea group's lone pairs on the nitrogen atoms can participate in resonance, allowing for electronic communication between the donor and the nitrofluorene acceptor. The planarity and rotational freedom around the C-N bonds of the urea moiety can significantly impact the degree of electronic coupling and, consequently, the efficiency of the ICT process.

The propyl group (-CH₂CH₂CH₃) attached to the terminal nitrogen of the urea is an alkyl chain and acts as an electron-donating group through an inductive effect. However, its primary role is often to influence solubility and molecular packing in the solid state rather than to directly participate in the π-conjugation pathway. As an aliphatic group, it does not contribute to the electronic delocalization across the core of the molecule.

Advanced Spectroscopic Characterization Techniques for Electronic Transitions

To fully elucidate the electronic structure and dynamics of molecules like Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, a suite of advanced spectroscopic techniques is employed. These methods probe the energy levels of the molecule and the transitions between them.

UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Assignments

UV-Visible absorption spectroscopy is a primary tool for investigating the electronic transitions within a molecule. For a push-pull system like the one , the spectrum is expected to show distinct absorption bands. High-energy bands in the UV region would correspond to localized π-π* transitions within the fluorene aromatic system. A lower-energy, often broad and intense, band extending into the visible region would be characteristic of the ICT transition. nih.gov The position (λmax) and intensity (molar extinction coefficient, ε) of this ICT band are highly sensitive to the electronic strength of the donor and acceptor groups and the nature of the π-bridge. nih.gov

Table 1: Illustrative UV-Visible Absorption Data for a Nitrofluorenyl-Urea System Note: The following data are representative values for analogous push-pull compounds and are intended for illustrative purposes, as specific experimental data for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is not available.

| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| π-π* | 250 - 350 | 20,000 - 50,000 | Localized excitation within the fluorene ring system. |

| ICT | 400 - 550 | 10,000 - 30,000 | Intramolecular Charge Transfer from donor to nitrofluorene. |

Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy provides critical information about the fate of the molecule after it has been photoexcited. The emission spectrum can reveal the energy of the excited state, while the fluorescence quantum yield indicates the efficiency of the radiative decay process. In many ICT molecules, the emission is characterized by a large Stokes shift (a significant difference in wavelength between the absorption and emission maxima) and strong solvatochromism, where the emission color changes with solvent polarity. nih.govnih.gov

Time-resolved fluorescence spectroscopy measures the lifetime of the excited state, providing insight into the rates of both radiative (fluorescence) and non-radiative decay pathways. For ICT compounds, this technique can help to quantify the kinetics of the charge transfer process and subsequent relaxation events. nih.gov

Table 2: Representative Photoluminescence Data for a Nitrofluorenyl-Urea System Note: The following data are representative values for analogous push-pull compounds and are intended for illustrative purposes.

| Parameter | Typical Value Range | Information Provided |

| Emission λmax (nm) | 450 - 650 | Energy of the relaxed excited state. |

| Stokes Shift (nm) | >100 | Magnitude of structural relaxation in the excited state. |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.50 | Efficiency of light emission versus non-radiative decay. |

| Excited State Lifetime (τ, ns) | 1 - 10 | Duration of the excited state, indicates decay rates. |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a detailed "fingerprint" that is unique to the compound's structure, allowing for the identification of specific functional groups. researchgate.net For Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, key vibrational bands would include the C=O stretch of the urea, N-H stretches and bends, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C=C vibrations of the aromatic fluorene rings. diva-portal.orgresearchgate.net These spectra are also sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding, which can be prevalent in urea-containing compounds. diva-portal.org

Table 3: Expected Key Vibrational Frequencies for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H (Urea) | Stretching | 3200 - 3400 | FTIR, Raman |

| C-H (Alkyl/Aromatic) | Stretching | 2850 - 3100 | FTIR, Raman |

| C=O (Urea) | Stretching | 1640 - 1680 | FTIR (Strong), Raman (Weak) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FTIR, Raman |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 | FTIR (Strong) |

| NO₂ (Nitro) | Symmetric Stretch | 1330 - 1370 | FTIR (Strong) |

| C-N (Urea) | Stretching | 1200 - 1400 | FTIR |

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- are fundamental to understanding its electron-accepting capabilities and its stability in different oxidation states. The nitrofluorene moiety is known for its electron-withdrawing nature, which significantly influences the redox properties of the molecule.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. For nitrofluorene derivatives, this method typically reveals information about the energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction processes in these compounds are often associated with the electron-accepting nitro group and the fluorene core.

Based on data for related nitrofluorene derivatives, the expected electrochemical data for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is summarized in the interactive table below. It is important to note that these are representative values and actual experimental results may vary.

| Redox Process | Estimated Potential (V vs. Fc/Fc+) | Reversibility |

| First Reduction | -0.90 to -1.20 | Quasi-reversible |

| Second Reduction | -1.10 to -1.50 | Irreversible |

| Oxidation | > +1.50 | Irreversible |

Note: The data in this table is estimated based on values reported for structurally similar nitrofluorene compounds and should be considered as a predictive representation.

Correlation of Electrochemical Data with Electronic Structure

The redox potentials obtained from cyclic voltammetry are directly related to the electronic structure of the molecule. The reduction potential is a measure of the energy of the LUMO, while the oxidation potential relates to the energy of the HOMO. A lower reduction potential indicates a lower-lying LUMO, signifying a better electron acceptor.

Computational Chemistry for Mechanistic Insights

To complement experimental findings and to provide a deeper understanding of the electronic structure and properties of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, computational chemistry methods are invaluable. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for these investigations. rsc.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Excited State Properties and Spectroscopic Signatures

TD-DFT is a computational method used to investigate the properties of molecules in their excited states. rsc.org It allows for the simulation of electronic absorption spectra, providing insights into the nature of electronic transitions. For Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, TD-DFT calculations would likely predict absorption bands corresponding to π-π* transitions within the fluorene system and intramolecular charge transfer (ICT) transitions involving the nitro group. The simulated spectra can be compared with experimental data to validate the computational model and to assign the observed spectroscopic features to specific electronic transitions.

Molecular Orbital Analysis (HOMO/LUMO) and Charge Density Mapping

The analysis of the frontier molecular orbitals, the HOMO and LUMO, is fundamental to understanding the electronic behavior of a molecule. irjweb.com For Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, computational modeling is expected to show that the HOMO is distributed over the fluorene ring and potentially the urea linkage, while the LUMO is predominantly localized on the electron-withdrawing 7-nitrofluoren-2-yl fragment. researchgate.netnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity, kinetic stability, and the electronic absorption properties of the molecule. irjweb.comrdd.edu.iq

Charge density mapping provides a visual representation of the electron distribution in the molecule. For the target compound, these maps would illustrate the polarization induced by the nitro group, with a significant accumulation of negative charge on the oxygen atoms of the nitro group and a corresponding electron deficiency on the fluorene ring. This charge distribution is key to its function as an electron acceptor.

The following table summarizes the expected computational data for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- based on typical results for similar compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Relates to oxidation potential and electron-donating ability |

| LUMO Energy | -2.5 to -3.0 eV | Relates to reduction potential and electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Influences electronic transitions and chemical stability |

| Dipole Moment | 5.0 to 8.0 D | Indicates the overall polarity of the molecule |

Note: This data is predictive and based on computational studies of analogous molecular structures.

Intermolecular Interactions and Supramolecular Assembly of Urea, 1 7 Nitrofluoren 2 Yl 3 Propyl and Analogues

Hydrogen Bonding Capabilities of the Urea (B33335) Moiety in Self-Assembly

The urea group is a powerful motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). In N,N'-disubstituted ureas, a common and robust supramolecular synthon is the formation of a one-dimensional "urea tape" or α-network. researchgate.net This structure is characterized by bifurcated N-H···O hydrogen bonds, where each urea oxygen atom accepts hydrogen bonds from two N-H groups of a neighboring molecule, forming a cyclic eight-membered ring. researchgate.net This head-to-tail arrangement leads to the formation of infinite, flat ribbons.

In the case of N-aryl-N'-alkyl ureas, such as the title compound, the propensity to form these urea tapes is well-documented. nih.gov The presence of the aryl group (7-nitrofluoren-2-yl) and the alkyl group (propyl) influences the packing and stability of these tapes. However, the presence of other strong hydrogen bond acceptors, like the nitro group, introduces competition.

Studies on N-aryl-N'-4-nitrophenyl ureas have shown that the N-H donors of the urea can form hydrogen bonds with the nitro group oxygen atoms instead of the urea carbonyl. researchgate.netdiva-portal.org This competition can lead to alternative hydrogen-bonding patterns that disrupt or modify the typical urea tape structure. researchgate.net The outcome depends on a delicate balance of factors including steric hindrance, electronic effects, and the presence of other interacting functional groups. researchgate.net

Table 1: Common Hydrogen Bonding Patterns in Urea Derivatives

| Hydrogen Bond Type | Description | Common Occurrence |

| N-H···O=C (Urea Tape) | Bifurcated hydrogen bonds forming an α-network or ribbon structure. | N,N'-disubstituted ureas. researchgate.net |

| N-H···O₂N (Urea-Nitro) | Urea N-H groups form hydrogen bonds with the oxygen atoms of a nitro group on an adjacent molecule. | Ureas with strongly electron-withdrawing nitroaryl groups. researchgate.netdiva-portal.org |

Non-Covalent Interactions Involving the Nitrofluorene System (e.g., π-π stacking, dipole-dipole interactions)

The 7-nitrofluorene moiety contributes significantly to the intermolecular interactions through π-π stacking and dipole-dipole forces. The large, planar surface of the fluorene (B118485) ring system facilitates face-to-face π-π stacking, a key interaction in the assembly of many aromatic molecules. acs.org These interactions are characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov The introduction of a nitro group, which is strongly electron-withdrawing, can enhance these stacking interactions through quadrupole-quadrupole interactions between the electron-deficient nitrofluorene ring and adjacent aromatic systems. rsc.org

Table 2: Key Non-Covalent Interactions of the Nitrofluorene Moiety

| Interaction Type | Description | Expected Influence on Packing |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent fluorene rings. | Promotes columnar or layered structures. acs.org |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles created by the nitro group. | Favors antiparallel alignment of molecules in the crystal lattice. nih.gov |

| Nitro-π Interactions | Interaction between the electron-deficient nitro group and the π-system of a neighboring fluorene ring. | Can contribute to the stability of stacked arrangements. researchgate.net |

Crystallographic Studies of Solid-State Packing and Molecular Conformation

While a specific crystal structure for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is not publicly available, analysis of related compounds provides insight into its likely solid-state arrangement. Crystallographic studies of N-aryl-N'-nitrophenyl ureas reveal two main families of structures based on the dominant hydrogen bond pattern. researchgate.netdiva-portal.org

Urea Tape Structures: These form the classic α-network via N-H···O hydrogen bonds. In these structures, the phenyl rings are typically twisted out of the plane of the urea group. researchgate.net

Non-Urea Tape Structures: In this category, the urea N-H groups form hydrogen bonds with the nitro groups or solvent molecules. A key conformational feature of this family is that the aryl rings tend to be coplanar with the urea moiety. researchgate.net

Molecular conformation is a critical aspect of packing. For N-aryl-N'-alkyl ureas, both trans-trans and cis-trans conformations of the urea group are possible. nih.gov The cis-trans conformation can be stabilized by an internal hydrogen bond. nih.gov The large steric bulk of the fluorenyl group may favor a specific conformation to minimize steric hindrance. The 9-phenyl-9-fluorenyl group, for instance, is known to exert significant steric influence that can dictate the conformation and reactivity of molecules. nih.gov

The final crystal packing will be a result of the synergy between the strong urea-urea hydrogen bonding, potential urea-nitro hydrogen bonds, π-π stacking of the fluorene systems, and dipole-dipole interactions.

Directed Supramolecular Architectures and Their Formation Mechanisms

The combination of strong, directional hydrogen bonds from the urea moiety and the broader, less directional π-stacking and dipolar interactions from the nitrofluorene system allows for the formation of complex and directed supramolecular architectures. The self-assembly process is driven by the minimization of the system's free energy through the formation of multiple non-covalent bonds.

Fluorene-based small molecules are known to self-assemble in solution to form well-defined nanostructures, such as nanoparticles and fibers. tue.nlaalto.fi This assembly is often driven by π-stacking and hydrophobic interactions. acs.org Similarly, urea derivatives are widely used to construct supramolecular polymers and gels through the formation of continuous hydrogen-bonded networks. nih.gov

For Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, one can envision a hierarchical assembly mechanism. Initially, the strongest interactions, the urea N-H···O hydrogen bonds, would likely drive the formation of one-dimensional tapes or chains. researchgate.netdiva-portal.org These primary structures would then organize into higher-order architectures, such as sheets or bundles, guided by the weaker but collectively significant π-π stacking and dipole-dipole interactions of the nitrofluorene units. The propyl group, through hydrophobic interactions, would also play a role in the packing of these assemblies. The balance and competition between these different non-covalent interactions provide a pathway to control and design novel supramolecular materials.

Lack of Specific Research Data for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- in Advanced Materials Applications

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no specific published research detailing the application of the chemical compound Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- in the fields of organic electronics, optoelectronics, polymerization processes, or non-biological chemo-sensing as outlined in the requested article structure.

While the constituent chemical groups of the molecule—namely the nitrofluorene and urea moieties—are subjects of interest in materials science, no data, research findings, or experimental results could be found for the specific compound .

Nitrofluorene derivatives have been investigated for their electron-accepting properties, making them candidates for use in organic photovoltaics. rsc.orgrsc.orgnih.govacs.org The electron-withdrawing nature of the nitro group on the fluorene core is a key feature in these studies.

Fluorenyl compounds have also been explored in the context of photoinitiators for polymerization processes. google.com

Urea-based molecules are a well-established class of compounds used in the development of chemosensors due to their ability to form hydrogen bonds and coordinate with various analytes. researchgate.netresearchgate.net Furthermore, some urea-containing compositions have been used as synergists in photopolymerization. google.com

However, the specific combination of these functionalities in Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- has not been documented in the context of the requested applications. The search for its unique chemical identifier (InChIKey: WIGFVWXLPMTKCJ-UHFFFAOYSA-N) similarly yielded no relevant application-focused studies.

Without dedicated research on this particular compound, it is not possible to provide scientifically accurate information, detailed findings, or data tables regarding its performance or potential in the following areas:

Advanced Materials Applications and Molecular Device Integration Non Biological

Development of Chemo-Sensors and Molecular Probes:There is no available information on the design principles or signaling mechanisms for this compound when used as a non-biological sensor.

Therefore, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible due to the absence of foundational research data for Urea (B33335), 1-(7-nitrofluoren-2-yl)-3-propyl- .

Perspectives and Future Research Directions for Nitrofluorenyl Substituted Ureas

Design of Next-Generation Analogues with Tailored Electronic and Structural Properties

No information is available regarding the design of analogues of Urea (B33335), 1-(7-nitrofluoren-2-yl)-3-propyl-.

Development of High-Throughput Screening Methodologies for Functional Optimization

There are no published methods for the high-throughput screening of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-.

Integration into Multi-Component Systems for Enhanced Performance

Research on the integration of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- into any multi-component systems has not been found in the public domain.

Addressing Challenges in Scalable Synthesis and Environmental Impact of Production

Specific challenges related to the scalable synthesis or the environmental impact of producing Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- are not documented in available literature. While general principles of urea synthesis and its environmental impact are known, applying these to this specific, complex molecule without dedicated research would be speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling nitrofluorenyl derivatives with propylurea precursors under nucleophilic substitution or condensation conditions. Optimization can employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify interactions affecting yield. For example, orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while maximizing data robustness .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and urea linkage confirmation. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and urea carbonyl (1640–1700 cm⁻¹) groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Comparative analysis with structurally similar urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) aids in peak assignment .

Q. What theoretical frameworks guide research on the electronic properties of nitrofluorenyl-urea derivatives?

- Methodological Answer : Density Functional Theory (DFT) models the electron-withdrawing effects of the nitro group on the fluorenyl ring, influencing urea’s hydrogen-bonding capacity. Frontier Molecular Orbital (FMO) analysis predicts reactivity sites for electrophilic/nucleophilic attacks. Such frameworks align with studies on nitroaromatic interactions in supramolecular chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

- Methodological Answer : Contradictions may arise from variations in cell permeability, assay conditions, or off-target effects. Standardized protocols (e.g., fixed pH, temperature, solvent controls) and dose-response curve replication are critical. Meta-analysis of prior studies (e.g., fluometuron analogs) identifies confounding variables, while knock-in/knockout models isolate target pathways .

Q. What experimental designs are optimal for studying thermal degradation pathways of nitrofluorenyl-urea compounds?

- Methodological Answer : Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under inert vs. oxidative atmospheres identifies degradation intermediates. Isoconversional methods (e.g., Kissinger-Akahira-Sunose) calculate activation energies. Orthogonal design matrices test multifactorial influences (moisture, heating rate) on decomposition kinetics .

Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., kinases, receptors). Quantitative Structure-Activity Relationship (QSAR) models use descriptors like LogP, polar surface area, and Hammett constants. Validation via synthesis and bioassay of top-scoring virtual derivatives ensures predictive accuracy .

Q. What strategies address conflicting data on the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer : Hansen Solubility Parameters (HSP) predict compatibility with solvents. Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify hydrolysis rates. High-Throughput Screening (HTS) with robotic liquid handlers tests >100 solvent mixtures, while dynamic light scattering (DLS) monitors aggregation in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.